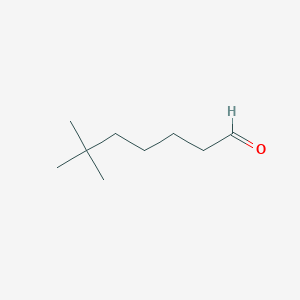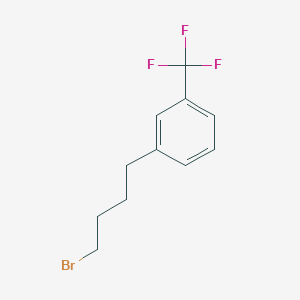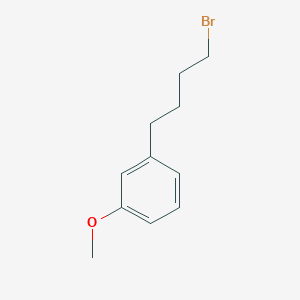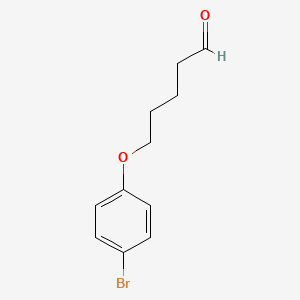
5-(4-Bromophenoxy)pentanal
Descripción general
Descripción
5-(4-Bromophenoxy)pentanal is a useful research compound. Its molecular formula is C11H13BrO2 and its molecular weight is 257.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(4-Bromophenoxy)pentanal suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-Bromophenoxy)pentanal including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Cyclization of ω-Formylalkyl Radicals
Beckwith and Raner (1992) investigated the reactions of bromo-substituted aldehydes, including 5-bromo-3-(1',1'-dimethylethyl)pentanal, with tributylstannane. They found that these reactions lead to debrominated aldehydes and cycloalkanols, revealing insights into the stereochemistry of the cyclization of ω-formylalkyl radicals (Beckwith & Raner, 1992).
Aldose Reductase Inhibitory Activity
Wang et al. (2005) isolated new bromophenols from the red alga Symphyocladia latiuscula, including compounds structurally related to brominated aldehydes. These compounds exhibited significant aldose reductase inhibitory activity, which is relevant for therapeutic applications in diabetes and related disorders (Wang et al., 2005).
Hydroacylation of Alkenes
Tsujimoto et al. (2001) reported the successful hydroacylation of simple alkenes with aldehydes via a radical process using N-hydroxyphthalimide (NHPI) as a catalyst. This study demonstrates the potential of using bromo-substituted aldehydes, such as 5-(4-Bromophenoxy)pentanal, in radical-chain addition reactions (Tsujimoto et al., 2001).
Phase-Transfer Catalysis
Ogoshi et al. (2013) developed an amphiphilic pillar[5]arene-based compound that acted as an efficient and substrate-selective phase-transfer catalyst. This research could be relevant for the development of new catalytic systems involving bromo-substituted aldehydes (Ogoshi et al., 2013).
Synthesis of Talaromycin A
Guanti et al. (1993) used asymmetrized tris(hydroxymethyl)methane equivalents for the synthesis of various organic compounds, including a pentanal derivative. This research contributes to the understanding of synthetic pathways involving bromo-substituted aldehydes (Guanti et al., 1993).
Propiedades
IUPAC Name |
5-(4-bromophenoxy)pentanal | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2/c12-10-4-6-11(7-5-10)14-9-3-1-2-8-13/h4-8H,1-3,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUBCYRIOQXUVBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCCCC=O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Bromophenoxy)pentanal | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



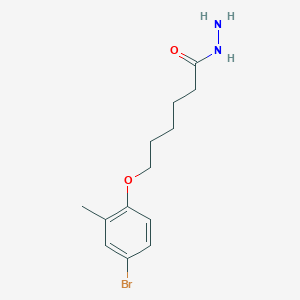
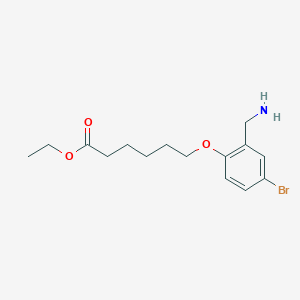
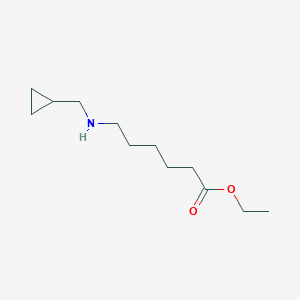

![[4-(3,5-Difluorophenyl)thiophen-2-yl]methanamine](/img/structure/B7895712.png)
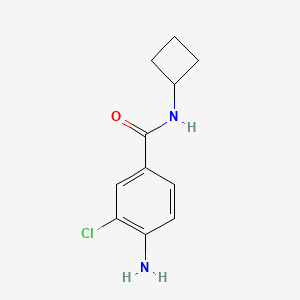
![N-(2-{[(3-methyloxetan-3-yl)methyl]amino}ethyl)acetamide](/img/structure/B7895724.png)
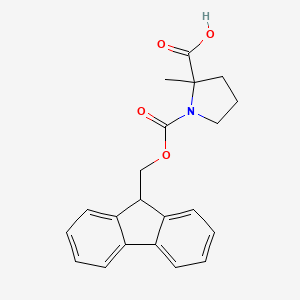
![1-[4-(iso-Pentylthio)phenyl]ethanol](/img/structure/B7895734.png)
![N-[(1-butyl-1H-indol-5-yl)methyl]cyclopropanamine](/img/structure/B7895768.png)
